

Predicted Spectroscopic Profile of 2-Bromooctanoyl Chloride

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Compound of Interest

Compound Name: 2-bromooctanoyl Chloride

CAS No.: 42768-44-5

Cat. No.: B8699516

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The following sections detail the anticipated spectroscopic data for **2-bromooctanoyl chloride**. These predictions are derived from foundational spectroscopic principles and comparative analysis with the known data of analogous compounds.

Proton Nuclear Magnetic Resonance (^1H NMR)

The ^1H NMR spectrum is expected to be characterized by distinct signals corresponding to the protons along the C8 alkyl chain. The most significant feature will be the downfield shift of the α -proton (H2) due to the powerful deshielding effects of both the adjacent carbonyl group and the bromine atom.

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Bromooctanoyl Chloride**



FULL PROTOCOL TRUNCATED

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Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR)

The ^{13}C NMR spectrum will be defined by the highly deshielded carbonyl carbon of the acyl chloride. The α -carbon, directly attached to the bromine atom, will also exhibit a significant downfield shift.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Bromooctanoyl Chloride**



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Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. The most prominent and diagnostic peak for **2-bromooctanoyl chloride** will be the intense carbonyl (C=O) stretching vibration, which appears at a characteristically high frequency for acyl chlorides.

Table 3: Predicted Infrared Absorption Frequencies



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Mass Spectrometry (MS)

Mass spectrometry will reveal the molecular weight and fragmentation pattern. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine (^{79}Br and ^{81}Br in ~1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in ~3:1 ratio), resulting in a complex M, M+2, M+4 pattern. The primary fragmentation pathway is expected to be the loss of the chlorine radical.

Table 4: Predicted Mass Spectrometry Data



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Comparative Analysis with Spectroscopic Data of Analogs

To ground our predictions, we will compare them with the known spectroscopic data of octanoyl chloride and 2-bromooctanoic acid.

Octanoyl Chloride

Octanoyl chloride provides a baseline for the octanoyl backbone without the α -bromo substituent.

- ^1H NMR: The α -protons (H2) in octanoyl chloride appear around 2.89 ppm. Our predicted shift of 4.5-4.7 ppm for the α -proton in **2-bromooctanoyl chloride** represents a significant downfield shift, directly attributable to the additive deshielding effect of the bromine atom.
- ^{13}C NMR: The carbonyl carbon of octanoyl chloride is reported at approximately 173.9 ppm. Our prediction of 172-175 ppm is consistent with this, as the α -bromo substituent has a minor effect on the carbonyl carbon's chemical shift.
- IR: The C=O stretch for octanoyl chloride is observed at 1806 cm^{-1} . This strongly supports our prediction of a high-frequency C=O band in the $1795\text{-}1815\text{ cm}^{-1}$ range.

2-Bromooctanoic Acid

This analog allows us to isolate the effect of the α -bromo substituent in a similar chemical environment, differing by the carboxylic acid group instead of an acyl chloride.

- ^1H NMR: The α -proton in 2-bromooctanoic acid is found at approximately 4.2 ppm. The acyl chloride is more electron-withdrawing than a carboxylic acid, which justifies our slightly higher prediction of 4.5-4.7 ppm for **2-bromooctanoyl chloride**.
- ^{13}C NMR: The α -carbon (C2) in 2-bromooctanoic acid is reported around 43.5 ppm. Our prediction of 50-55 ppm for the same carbon in the acyl chloride reflects the enhanced inductive effect of the $-\text{COCl}$ group compared to $-\text{COOH}$.

This comparative analysis demonstrates how the electronic effects of the acyl chloride and α -bromo functional groups combine to produce the predicted spectroscopic signature of **2-**

bromooctanoyl chloride.

Experimental Protocol for Data Acquisition

Acquiring high-quality spectroscopic data for a reactive and moisture-sensitive compound like **2-bromooctanoyl chloride** requires careful sample handling and preparation.

Workflow for Spectroscopic Analysis



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Caption: Workflow for preparing and analyzing **2-bromooctanoyl chloride**.

Step-by-Step Methodology:

- **Material Handling (Critical):** **2-Bromooctanoyl chloride** is corrosive and reacts readily with moisture to form the corresponding carboxylic acid. All handling must be performed under an inert atmosphere (e.g., a nitrogen or argon-filled glovebox).
- **Solvent Preparation:** For NMR analysis, use an anhydrous deuterated solvent such as chloroform-d (CDCl_3) from a sealed ampoule or freshly dried over molecular sieves.
- **NMR Sample Preparation:**
 - In the inert atmosphere, accurately weigh 10-20 mg of **2-bromooctanoyl chloride** directly into a clean, dry vial.

- Add approximately 0.6 mL of anhydrous CDCl_3 .
- Gently mix to dissolve, then transfer the solution to a clean, dry NMR tube.
- Seal the NMR tube securely with a cap to prevent atmospheric contamination.
- NMR Data Acquisition:
 - Acquire a standard ^1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. A DEPT-135 experiment is also recommended to differentiate between CH/CH_3 and CH_2 signals.
 - Reference the spectra to the residual solvent peak or internal standard (e.g., tetramethylsilane, TMS).
- IR Sample Preparation:
 - In the inert atmosphere, place a single drop of neat **2-bromooctanoyl chloride** between two dry salt plates (e.g., NaCl or KBr).
 - Press the plates together to form a thin liquid film.
- IR Data Acquisition:
 - Immediately place the salt plates in the spectrometer.
 - Acquire the spectrum, typically over a range of $400\text{-}4000\text{ cm}^{-1}$.
 - Ensure a fresh background spectrum of the clean salt plates is acquired for accurate subtraction.
- Mass Spectrometry:
 - Use a technique with soft ionization, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to maximize the observation of the molecular ion.
 - Dissolve a minute quantity of the sample in a suitable anhydrous solvent (e.g., acetonitrile) immediately before analysis.

This rigorous, self-validating protocol ensures the integrity of the sample is maintained, leading to accurate and reproducible spectroscopic data that truly represents the structure of **2-bromooctanoyl chloride**.

Conclusion

While direct experimental spectra for **2-bromooctanoyl chloride** are not readily available in public databases, a robust and reliable spectroscopic profile can be constructed through a combination of first principles and comparative analysis with structurally related molecules. The key predictive markers—a highly downfield-shifted α -proton in ^1H NMR, a carbonyl carbon signal above 172 ppm in ^{13}C NMR, and a strong C=O stretch above 1795 cm^{-1} in IR—provide a clear and verifiable signature for this important synthetic intermediate. Adherence to stringent, anhydrous experimental protocols is critical for obtaining data that accurately reflects these predicted features, ensuring confidence in material identity and purity for researchers and drug development professionals.

References

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